![molecular formula C25H23N5O5 B2505906 benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887466-47-9](/img/no-structure.png)

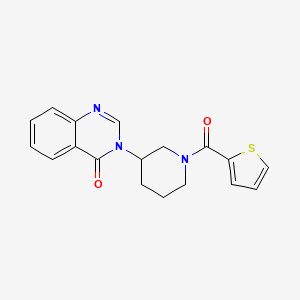

benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic molecule that appears to be related to various imidazole and purine derivatives. These types of compounds are often studied for their potential pharmacological properties and their interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that may include the formation of imidazole rings, as seen in the synthesis of 2-benzyl-3-methoxy-6-(3'-methoxybenzylamino) imidazo[1,2-b]pyridazine, which showed strong binding to rat brain membrane . Additionally, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization indicates the potential for complex reactions involving palladium catalysis and may provide insights into similar synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the structure of benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones was elucidated using HRMS, NMR, and single-crystal X-ray diffraction, which could be relevant for determining the structure of the target compound . The vibrational spectrum and structural stability of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole were investigated using ab initio calculations, which could similarly be applied to the target compound to understand its molecular vibrations and stability .

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related studies. For example, the reactivity of imidazo[1,2-b]pyridazines in the central nervous system suggests that the target compound may also interact with biological targets, potentially leading to various biological activities . The tandem oxidative aminocarbonylation-cyclization reaction used to synthesize related compounds indicates that the target compound may also undergo similar reactions, which could be useful in modifying its structure or enhancing its activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be predicted based on the properties of similar compounds. The vibrational spectra of related compounds have been studied using Fourier transform infrared spectroscopy, and similar studies could provide information on the functional groups and bonding characteristics of the target compound . The crystallography data of related compounds provide insights into their solid-state structures, which could be relevant for understanding the crystallinity, solubility, and stability of the target compound .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) discusses the synthesis of derivatives related to the specified compound, focusing on their potential as ligands for the 5-HT(1A) receptor. Preliminary pharmacological evaluations indicated potential anxiolytic and antidepressant activities in certain derivatives. This research suggests the relevance of these compounds in the development of new anxiolytic and antidepressant agents (Zagórska et al., 2009).

Antimicrobial Evaluation

Khanage et al. (2020) conducted a study on derivatives similar to the mentioned compound, evaluating their antimicrobial properties. The research involved synthesizing and testing these compounds against various bacteria and fungi, revealing that some derivatives displayed significant antimicrobial activity (Khanage et al., 2020).

Solid-Phase Synthesis

A paper by Karskela and Lönnberg (2006) describes a method for solid-supported synthesis of compounds structurally related to the given compound. This method is crucial for the efficient production of such compounds, potentially useful in various scientific applications (Karskela & Lönnberg, 2006).

Analgesic and Anti-Inflammatory Properties

Zygmunt et al. (2015) explored derivatives of the compound for their analgesic and anti-inflammatory properties. The study indicated that some derivatives showed significant activity, suggesting potential for development into new analgesic and anti-inflammatory drugs (Zygmunt et al., 2015).

Convenient Synthesis for Tricyclic Purine Derivatives

Research by Shimada et al. (1993) provided a synthesis method for tricyclic purine derivatives, which are structurally related to the compound . This research is important for understanding how to efficiently synthesize such compounds for various scientific purposes (Shimada et al., 1993).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves the condensation of 3-methoxybenzaldehyde with 2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid, followed by alkylation with benzyl bromide and subsequent reduction of the resulting benzyl ester to the corresponding alcohol. The alcohol is then acetylated to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid", "benzyl bromide", "sodium borohydride", "acetic anhydride", "pyridine" ], "Reaction": [ "Condensation of 3-methoxybenzaldehyde with 2,4-dioxo-1H-imidazo[2,1-f]purine-3-acetic acid in the presence of acetic anhydride and pyridine to yield the corresponding imidazopyridine intermediate", "Alkylation of the intermediate with benzyl bromide in the presence of potassium carbonate to yield the benzyl ester", "Reduction of the benzyl ester with sodium borohydride in methanol to yield the corresponding alcohol", "Acetylation of the alcohol with acetic anhydride in the presence of pyridine to yield the final product, benzyl 2-(8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate" ] } | |

CAS-Nummer |

887466-47-9 |

Molekularformel |

C25H23N5O5 |

Molekulargewicht |

473.489 |

IUPAC-Name |

benzyl 2-[6-(3-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C25H23N5O5/c1-16-13-28-21-22(26-24(28)30(16)18-10-7-11-19(12-18)34-3)27(2)25(33)29(23(21)32)14-20(31)35-15-17-8-5-4-6-9-17/h4-13H,14-15H2,1-3H3 |

InChI-Schlüssel |

WZWFCBYKYFMPSJ-UHFFFAOYSA-N |

SMILES |

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)